molecular formula C18H17Cl2NO2 B7896957 (3-chlorophenyl)methyl 1-[(3-chlorophenyl)methyl]azetidine-3-carboxylate

(3-chlorophenyl)methyl 1-[(3-chlorophenyl)methyl]azetidine-3-carboxylate

Cat. No.: B7896957
M. Wt: 350.2 g/mol
InChI Key: VPKAOSJJLXJMEW-UHFFFAOYSA-N
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Description

(3-chlorophenyl)methyl 1-[(3-chlorophenyl)methyl]azetidine-3-carboxylate is a synthetic organic compound characterized by the presence of a chlorinated phenyl group and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-chlorophenyl)methyl 1-[(3-chlorophenyl)methyl]azetidine-3-carboxylate typically involves the reaction of (3-chlorophenyl)methylamine with azetidine-3-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(3-chlorophenyl)methyl 1-[(3-chlorophenyl)methyl]azetidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (3-chlorophenyl)methyl 1-[(3-chlorophenyl)methyl]azetidine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound may be used to study the effects of chlorinated phenyl groups on biological systems. It can serve as a model compound to investigate the interactions between small molecules and biological macromolecules.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structure suggests it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (3-chlorophenyl)methyl 1-[(3-chlorophenyl)methyl]azetidine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The chlorinated phenyl group and the azetidine ring play crucial roles in binding to these targets, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-chlorophenyl)methyl 1-[(3-chlorophenyl)methyl]azetidine-3-carboxylate is unique due to the presence of both a chlorinated phenyl group and an azetidine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(3-chlorophenyl)methyl 1-[(3-chlorophenyl)methyl]azetidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO2/c19-16-5-1-3-13(7-16)9-21-10-15(11-21)18(22)23-12-14-4-2-6-17(20)8-14/h1-8,15H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKAOSJJLXJMEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC(=CC=C2)Cl)C(=O)OCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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